molecular formula C3H2F3N B11725137 1,1,1-Trifluoro-2-isocyanoethane

1,1,1-Trifluoro-2-isocyanoethane

Cat. No.: B11725137
M. Wt: 109.05 g/mol
InChI Key: MRKLAGWUCHALJN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-isocyanoethane is an organic compound with the molecular formula C3H2F3N It is characterized by the presence of three fluorine atoms and an isocyano group attached to an ethane backbone

Preparation Methods

The synthesis of 1,1,1-Trifluoro-2-isocyanoethane typically involves the reaction of 1,1,1-trifluoro-2-iodoethane with a suitable isocyanide source under controlled conditions. The reaction conditions often include the use of a base and a solvent such as acetonitrile or dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,1,1-Trifluoro-2-isocyanoethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1,1,1-Trifluoro-2-isocyanoethane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-2-isocyanoethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules .

Comparison with Similar Compounds

1,1,1-Trifluoro-2-isocyanoethane can be compared with other fluorinated isocyanides such as 1,1,1-trifluoro-2-iodoethane and 1,1,1-trifluoro-2-isocyanatoethane. These compounds share similar structural features but differ in their reactivity and applications. The presence of the isocyano group in this compound makes it unique in its ability to participate in specific chemical reactions and form stable products .

Properties

Molecular Formula

C3H2F3N

Molecular Weight

109.05 g/mol

IUPAC Name

1,1,1-trifluoro-2-isocyanoethane

InChI

InChI=1S/C3H2F3N/c1-7-2-3(4,5)6/h2H2

InChI Key

MRKLAGWUCHALJN-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC(F)(F)F

Origin of Product

United States

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